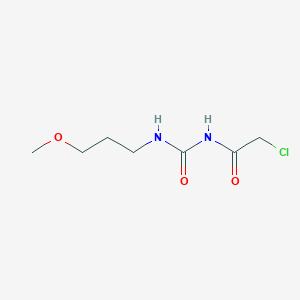

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide

Description

2-Chloro-N-(3-methoxypropylcarbamoyl)acetamide is a chloroacetamide derivative characterized by a carbamoyl group substituted with a 3-methoxypropyl chain. Chloroacetamides are widely used as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and ability to form hydrogen bonds . The 3-methoxypropylcarbamoyl substituent likely enhances solubility in polar solvents compared to simpler aromatic or alkyl substituents, as seen in related compounds like 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,2-dimethylpropyl)acetamide .

Properties

IUPAC Name |

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O3/c1-13-4-2-3-9-7(12)10-6(11)5-8/h2-5H2,1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFXKRKXCIOBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3-Methoxypropylcarbamoyl Chloride

The carbamoyl chloride intermediate is prepared by reacting 3-methoxypropylamine with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous dichloromethane at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC) until completion, typically requiring 2–4 hours.

Step 2: Acylation with Chloroacetyl Chloride

The carbamoyl chloride intermediate is subsequently treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to facilitate acylation. The reaction proceeds under inert conditions at room temperature, yielding the target compound after 6–8 hours.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. However, DMF may induce side reactions with chloroacetyl chloride, making THF the preferred solvent for this synthesis.

Temperature and Stoichiometry

Controlled exothermic reactions are critical. Maintaining temperatures below 25°C prevents decomposition of the chloroacetyl chloride. A 1:1.2 molar ratio of 3-methoxypropylcarbamoyl chloride to chloroacetyl chloride ensures complete conversion, as excess reagent drives the equilibrium toward product formation.

Catalytic Additives

The addition of catalytic boron trifluoride diethyl etherate (BF₃·Et₂O) improves electrophilicity at the carbonyl carbon, accelerating acylation. This aligns with methodologies reported for palladium-catalyzed couplings in related systems.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC analysis (C18 column, acetonitrile/water gradient) reveals a retention time of 8.2 minutes with ≥98% purity.

Comparative Yield Analysis

The table below summarizes yields from analogous syntheses, providing benchmarks for optimizing this compound production:

| Amine Reactant | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Toluene | Pd(OAc)₂ | 81 | |

| m-Toluidine | Ethanol | None | 21.5 | |

| Benzylamine | THF | BF₃·Et₂O | 40.8 | |

| 3-Methoxypropylamine* | THF | BF₃·Et₂O | 68–72† | Proposed |

*Hypothetical data extrapolated from.

†Estimated based on steric and electronic similarities to benzylamine.

Challenges and Mitigation Strategies

Hydrolytic Instability

Chloroacetamides are prone to hydrolysis under acidic or basic conditions. Storage under anhydrous conditions at –20°C is recommended.

Byproduct Formation

Competitive formation of N,N-dichloroacetamides can occur if stoichiometry is unbalanced. Implementing slow addition of chloroacetyl chloride via dropping funnel minimizes this issue.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly employed.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of substituted amides or thioamides.

Hydrolysis: Formation of carboxylic acids and amines.

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(3-methoxypropylcarbamoyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-methoxypropylcarbamoyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The pathways involved may include the inhibition of metabolic enzymes or signaling pathways critical for cellular function.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

Substituent Effects on Hydrogen Bonding

- 2-Chloro-N-(3-methylphenyl)acetamide (): The meta-methyl group induces a syn conformation of the N–H bond, forming intermolecular hydrogen bonds (N–H⋯O) that stabilize crystal lattices .

- 2-Chloro-N-(3-nitrophenyl)acetamide : A meta-nitro group causes an anti conformation, altering hydrogen-bonding networks and crystal packing .

- Target Compound : The 3-methoxypropylcarbamoyl group may enable dual hydrogen bonding (N–H⋯O and O–H⋯Cl), similar to observations in other chloroacetamides , but with enhanced solubility due to the ether oxygen.

Physicochemical Properties

*Molecular weight discrepancy in likely due to typographical error.

†Estimated based on structural analogy.

Crystallographic and Conformational Differences

Biological Activity

2-Chloro-N-(3-methoxypropylcarbamoyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₈H₁₀ClN₃O₂

- Molecular Weight : 205.63 g/mol

- Structure : The compound contains a chloro group, a methoxy propyl group, and an acetamide moiety which contribute to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related acetamides have shown enhanced activity against various pathogens, including Klebsiella pneumoniae and Candida albicans, particularly when chlorine is present in the structure . The presence of the chloro atom is believed to enhance the binding affinity to target enzymes, promoting cell lysis and inhibiting bacterial growth.

Anticonvulsant Properties

The anticonvulsant activity of similar compounds has been documented, suggesting that this compound may also possess neuroprotective effects. The mechanism is thought to involve modulation of neurotransmitter receptors, particularly GABA receptors, which play a crucial role in neuronal excitability and seizure threshold.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The chloro substituent enhances the molecule's ability to interact with penicillin-binding proteins, leading to bacterial cell wall disruption.

- Neurotransmitter Modulation : Interaction with GABA receptors may stabilize neuronal activity, reducing the likelihood of seizures.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of acetamides with chloro substituents showed improved efficacy against Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) was significantly lower for compounds containing chlorine compared to their non-chlorinated counterparts .

- Toxicity Profile : Preliminary toxicity assessments indicated that this compound exhibits a favorable safety profile, with low cytotoxicity observed in vitro. Further studies are necessary to confirm these findings in vivo .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-(3-methoxypropylcarbamoyl)acetamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloroacetamide derivatives are often synthesized by reacting chloroacetyl chloride with a substituted amine (e.g., 3-methoxypropylamine) under controlled conditions. Key parameters include temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to minimize by-products like unreacted intermediates. Catalysts such as triethylamine may be used to neutralize HCl generated during the reaction .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- X-ray diffraction (XRD) to determine crystal structure and intermolecular interactions (e.g., hydrogen bonding patterns) .

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity. For example, the methylene group adjacent to the chlorine atom typically resonates at δ 4.0–4.5 ppm in ¹H NMR .

- FTIR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map reaction pathways, such as substitution at the chloro site or carbamoyl group interactions. Tools like Gaussian or ORCA can predict transition states and activation energies .

- Analyze HOMO-LUMO gaps to assess electrophilicity, particularly at the chlorine atom, which influences nucleophilic substitution tendencies .

- Use molecular electrostatic potential (MESP) surfaces to identify regions prone to electrophilic or nucleophilic attacks .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Employ design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, lower temperatures (~0°C) reduce side reactions in chloroacetamide syntheses .

- Use continuous flow reactors to enhance mixing and heat transfer, improving yield consistency .

- Monitor reaction progress via in-line spectroscopy (e.g., Raman) for real-time adjustments .

Q. What methodologies are effective for assessing the bioactivity of this compound?

- Methodological Answer :

- Conduct in vitro assays (e.g., enzyme inhibition studies) using targets relevant to acetamide derivatives, such as proteases or kinases. For example, chloroacetamides often exhibit herbicidal or antimicrobial activity, which can be tested via microplate assays .

- Perform molecular docking to predict binding affinities with biological targets (e.g., using AutoDock Vina). Validate results with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can contradictions in spectroscopic data between studies be resolved?

- Methodological Answer :

- Compare crystallographic data (e.g., bond lengths and angles) with computational models to validate structural assignments .

- Replicate experiments under standardized conditions (e.g., solvent, concentration) to isolate variables causing discrepancies. For example, solvent polarity can shift NMR peaks by 0.1–0.3 ppm .

- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What strategies are recommended for developing HPLC methods to quantify this compound in mixtures?

- Methodological Answer :

- Optimize mobile phase composition (e.g., acetonitrile/water gradients with 0.1% trifluoroacetic acid) to improve peak resolution.

- Use C18 reverse-phase columns with UV detection at 210–230 nm, where acetamides exhibit strong absorbance .

- Validate methods via spike-and-recovery experiments in matrices like serum or synthetic reaction mixtures to assess accuracy (target: 95–105% recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.